Danshenxinkun D

Übersicht

Beschreibung

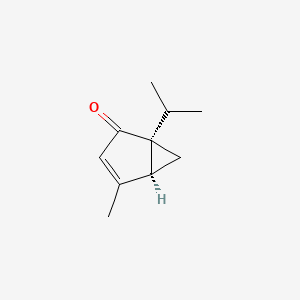

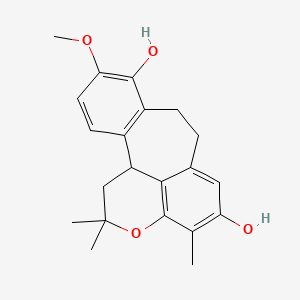

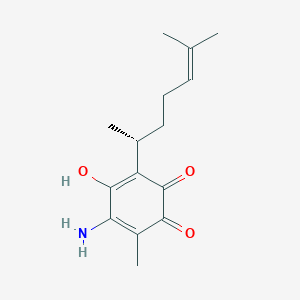

Danshenxinkun D is a diterpenequinone isolated from Salvia miltiorrhiza Bunge (Danshen). It has shown antituberculosis activity in vitro and has been structurally characterized through spectral analysis (H. Luo et al., 1985).

Synthesis Analysis

The synthesis of Danshenxinkun D and related compounds involves various chemical reactions, including Knoevenagel condensation and asymmetric Sharples dihydroxylation. The synthesis pathway aims to create water-soluble phenolic acids with applications in traditional Chinese medicine (Katarzyna Sidoryk et al., 2018).

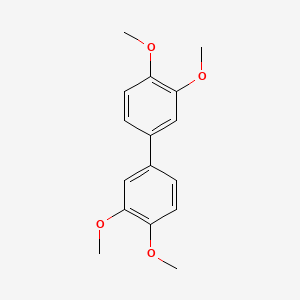

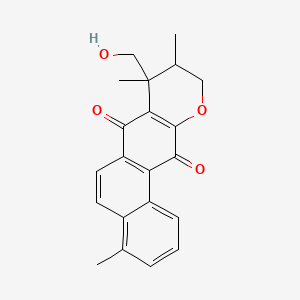

Molecular Structure Analysis

The molecular structure of Danshenxinkun D was elucidated using spectral analysis, suggesting a diterpenequinone structure. This characterization is crucial for understanding its biological activity and potential applications (H. Luo et al., 1985).

Chemical Reactions and Properties

Chemical reactions involved in the synthesis of Danshenxinkun D include Knoevenagel condensation and asymmetric dihydroxylation, which are critical for achieving the desired molecular structure and stereochemistry. The properties of the synthesized compounds were characterized using spectroscopic techniques, including NMR, FTIR, and mass spectroscopy (Katarzyna Sidoryk et al., 2018).

Physical Properties Analysis

The physical properties of Danshenxinkun D and related compounds were analyzed using thermal analysis methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies help understand the compound's stability and behavior under different thermal conditions (Katarzyna Sidoryk et al., 2018).

Chemical Properties Analysis

The chemical properties of Danshenxinkun D, including its reactivity and interactions with biological molecules, are inferred from its molecular structure and synthesis pathway. The compound's antituberculosis activity suggests specific chemical properties that enable its biological effects (H. Luo et al., 1985).

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

- Field : Neurology

- Application Summary : Danshenxinkun D (also referred to as M308) has been identified as a potential candidate for treating Alzheimer’s disease . The compound was identified using a network pharmacology approach and molecular docking .

- Methods of Application : Ex vivo experiments were conducted with H2O2-treated PC12 cells to verify the neuroprotective effect of Salvia miltiorrhiza-containing plasma (SMP), which contains M308 . Techniques such as UPLC-Q-TOF/MS and RT-qPCR were used to demonstrate the anti-AD activity of M308 from SMP .

- Results : The results revealed that SMP could enhance cell viability and the level of acetylcholine . AO/EB staining and Mitochondrial membrane potential (MMP) analysis showed that SMP significantly suppressed apoptosis, which may be due to anti-oxidative stress activity . Moreover, the effects of M308 and SMP on expressions of PSEN1, DRD2, and APP mRNA were consistent, and M308 can significantly reverse the expression of PSEN1 and DRD2 mRNA in H2O2-treated PC12 cells .

Cardiovascular Disease Treatment

- Field : Cardiology

- Application Summary : Danshen, the root of Salvia miltiorrhiza, has been widely used in the clinical treatment of cardiovascular diseases . Tanshinones, the main active ingredients in S. miltiorrhiza, exhibit significant pharmacological activities, such as antioxidant activity, anti-inflammatory activity, and cardiovascular effects .

- Methods of Application : Various dosage forms containing Danshen have been developed, including tablets, injection solutions, dripping pills, oral liquids, capsules, slow-release formulations, and soft gels . Among these, composite Danshen droplet pills are used to treat angina pectoris and coronary heart disease .

- Results : The use of Danshen in these various forms has been shown to be effective in the treatment of cardiovascular diseases .

Treatment of Other Diseases

- Field : General Medicine

- Application Summary : In addition to cardiovascular diseases, Danshen has also been used in the treatment of dysmenorrhea, amenorrhea, hypertension, hepatocirrhosis, and chronic renal failure .

- Methods of Application : Similar to the treatment of cardiovascular diseases, various dosage forms of Danshen have been used depending on the specific disease being treated .

- Results : The use of Danshen in these various forms has been shown to be effective in the treatment of these diseases .

Anti-Cancer Activities

- Field : Oncology

- Application Summary : Tanshinones, the main active ingredients in S. miltiorrhiza, have been found to exhibit significant anti-cancer activities . They affect multiple cellular processes and molecular targets in cell culture models .

- Methods of Application : The anti-cancer potential of tanshinones has been studied using various in vitro and in vivo models . These studies typically involve treating cancer cells or animals with tanshinones and observing the effects on tumor growth, cell proliferation, apoptosis, and other relevant parameters .

- Results : While the results vary depending on the specific type of cancer and the experimental model used, many studies have reported that tanshinones can inhibit tumor growth and induce apoptosis in cancer cells .

Treatment of Hepatitis

- Field : Hepatology

- Application Summary : Danshen, from which Danshenxinkun D is derived, has been used in Traditional Chinese Medicine for the treatment of hepatitis .

- Methods of Application : The specific methods of application can vary, but they typically involve administering Danshen in some form to patients with hepatitis .

- Results : While more research is needed to fully understand the mechanisms involved, some studies have reported positive effects of Danshen on hepatitis symptoms .

Treatment of Hyperlipidemia

- Field : Endocrinology

- Application Summary : Danshen has also been used in the treatment of hyperlipidemia, a condition characterized by abnormally elevated levels of lipids in the blood .

- Methods of Application : Treatment typically involves administering Danshen in some form to patients with hyperlipidemia .

- Results : Some studies have reported that Danshen can help to lower lipid levels in the blood, although more research is needed to confirm these findings and to understand the underlying mechanisms .

Safety And Hazards

Eigenschaften

IUPAC Name |

8-(hydroxymethyl)-4,8,9-trimethyl-9,10-dihydronaphtho[2,1-g]chromene-7,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-11-5-4-6-14-13(11)7-8-15-16(14)19(24)20-17(18(15)23)21(3,10-22)12(2)9-25-20/h4-8,12,22H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLTUKHHUOCHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(C1(C)CO)C(=O)C3=C(C2=O)C4=CC=CC(=C4C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50913035 | |

| Record name | 8-(Hydroxymethyl)-4,8,9-trimethyl-9,10-dihydro-7H-phenanthro[3,2-b]pyran-7,12(8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Danshenxinkun D | |

CAS RN |

98873-76-8 | |

| Record name | Danshenxinkun D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098873768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Hydroxymethyl)-4,8,9-trimethyl-9,10-dihydro-7H-phenanthro[3,2-b]pyran-7,12(8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.